molecular formula C20H13ClF3N3O4 B2842273 Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate CAS No. 338415-38-6

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate

Cat. No.: B2842273
CAS No.: 338415-38-6
M. Wt: 451.79
InChI Key: VLQGVVQCFABUGM-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate” is a chemical compound with the molecular formula CF3C6H3(CH3)NH2 . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline group through an oxygen atom .

Scientific Research Applications

Thrips Pest Management

Methyl isonicotinate, a compound related to the structure , has been extensively studied for its applications in thrips pest management. It acts as a non-pheromone semiochemical, demonstrating a behavioral response that increases trap capture of at least 12 thrips species, including those known as cosmopolitan virus vectors. This compound is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses, showing potential for mass trapping and lure-and-kill strategies among other thrips management techniques in various crops. (Teulon et al., 2017)

Structural Studies

The molecular structure of methyl isonicotinate has been elucidated through gas phase electron diffraction combined with ab initio calculations, offering insights into its physical properties and interactions. The study found significant differences in the structure parameters of the COOCH3 group compared to those in methyl acrylate and methyl acetate, attributed to hyperconjugation and steric effects. This research aids in understanding the compound's reactivity and potential applications in chemical synthesis. (Kiyono et al., 1996)

Synthetic Applications

The compound and its derivatives have been explored for synthetic applications, including the first synthesis of 3-cyano-2-(polyfluoroalkyl)chromones. This process involves nucleophilic addition followed by cyclization, showcasing the compound's utility in creating novel chemical structures with potential applications in material science and medicinal chemistry. (Sosnovskikh et al., 2006)

Carbonylated Chlorophyll Derivatives

Research into carbonylated chlorophyll derivatives has highlighted the effects of electron-withdrawing groups, like those found in the compound , on visible absorption, fluorescence emission spectra, and other physical properties. This research suggests potential applications in photodynamic therapy and the development of photosensitive materials. (Tamiaki & Tanaka, 2015)

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as the type of pharmaceutical testing it’s involved in .

Properties

IUPAC Name

methyl 3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c1-30-19(29)14-6-7-25-10-15(14)17(28)27-12-2-4-13(5-3-12)31-18-16(21)8-11(9-26-18)20(22,23)24/h2-10H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGVVQCFABUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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